5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride
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Overview
Description
5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10N2O2·2HCl. It is a derivative of pyridinecarboxylic acid and is known for its applications in various scientific research fields. This compound is often used in the synthesis of other chemical compounds and has significant importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.
Uniqueness
5-(2-Aminoethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which includes an aminoethyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H12Cl2N2O2 |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
5-(2-aminoethyl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-3-6-1-2-7(8(11)12)10-5-6;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H |
InChI Key |
ZWMRRIQVESHKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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